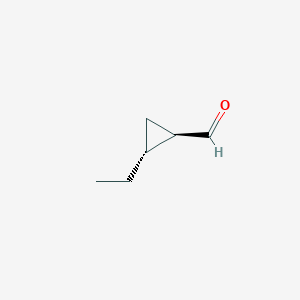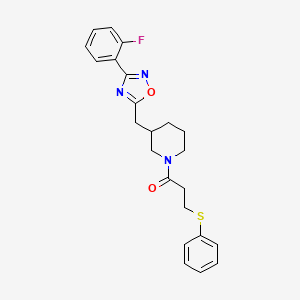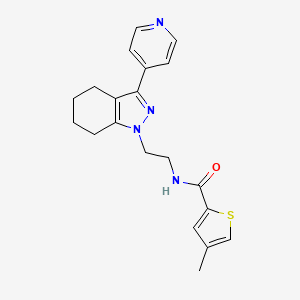
4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis and Reactivity
Thiophenylhydrazonoacetates in Heterocyclic Synthesis The compound's thiophene ring has been a focal point in heterocyclic synthesis. In a study by Mohareb et al. (2004), benzo[b]thiophen-2-yl-hydrazonoesters were synthesized, initiating from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. The reactivity of these compounds was explored with various nitrogen nucleophiles to produce derivatives like pyrazole, isoxazole, and pyrazolopyridine, indicating the compound's potential as a precursor in synthesizing heterocyclic compounds with various biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis and Characterization of Tetrahydrothieno-pyridine Derivatives Rao et al. (2018) synthesized and characterized derivatives of 4,5,6,7-Tetrahydrothieno-pyridine (THTP), a structure utilized in various pharmacological fields. The study emphasized the fusion of different nuclei to THTP, enhancing its pharmacological activities, and suggested the compound's potential in creating new chemical entities with varied biological activities (Rao, Rao, & Prasad, 2018).
Reactivity and Structural Studies
Reactivity Towards Nitrogen Nucleophiles The compound's structural fragment has shown reactivity towards nitrogen nucleophiles. The study by Mohareb et al. (2004) on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrated the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility in synthesizing complex heterocyclic molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activity of Derivatives Derivatives of the compound have shown promising biological activity. A study by Vasu et al. (2005) on thiophene-3-carboxamide derivatives revealed antibacterial and antifungal activities. The study also discussed the molecular conformation and intramolecular interactions, providing insights into the structure-activity relationship of such compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Chemosensor Development
Chemosensor for Transition Metal Ions Gosavi-Mirkute et al. (2017) developed chemosensors based on the structural framework of the compound, particularly targeting transition metal ions. The study emphasized the compound's molecular recognition abilities and its potential use in creating sensitive and selective sensors for metal ions, crucial in various environmental and analytical applications (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
特性
IUPAC Name |
4-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-12-18(26-13-14)20(25)22-10-11-24-17-5-3-2-4-16(17)19(23-24)15-6-8-21-9-7-15/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCVPHMDLWHXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)
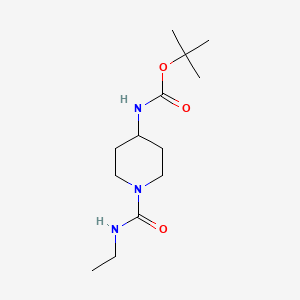
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)

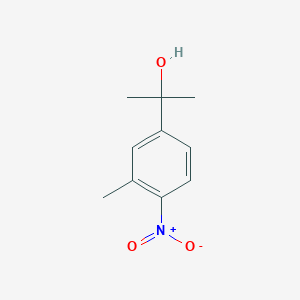

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)

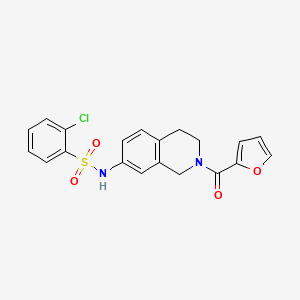
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)
